molecular formula C16H11BrN2O4 B460940 2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 881447-67-2

2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B460940
CAS RN: 881447-67-2
M. Wt: 375.17g/mol
InChI Key: YFNPRWZVZFBBMG-UHFFFAOYSA-N
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Description

“2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” is a chemical compound with the linear formula C16H11BrN2O3 . It’s a complex organic molecule that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a three-component reaction involving anilines, aldehydes, and barbituric acids was developed using L-proline as a catalyst in an aqueous medium . This protocol was accomplished efficiently to give the corresponding products in high yield .

Scientific Research Applications

  • Synthesis of Pyrano[3,2-b]pyran Derivatives : This compound is used in the synthesis of pyrano[3,2-b]pyran derivatives which have been studied for their antibacterial and antioxidant properties. One study synthesized these derivatives using a multicomponent reaction and evaluated their antibacterial properties against gram-positive and gram-negative bacteria. The derivatives showed significant antibacterial activity, comparable to standard antibiotics like Penicillin and Tetracycline (Memar et al., 2020).

  • Electrocatalytic Applications : The compound has been utilized in electrocatalytic applications. For instance, an electrocatalytic multicomponent assembling approach has been developed to obtain derivatives of this compound in high yields. This process is significant for the efficient and simple synthesis of these derivatives under mild conditions (Vafajoo et al., 2014).

  • Catalysis in Green Chemistry : This compound has been synthesized using green chemistry approaches. For example, SiO2–OSO3H nanoparticles have been used as a catalyst for the one-pot synthesis of its derivatives in water, highlighting the use of environmentally friendly methods in chemical synthesis (Sadeghi et al., 2014).

  • Crystal Structure Analysis : Studies have focused on determining the crystal structures of various derivatives of this compound. This research aids in understanding the molecular and electronic structures of these compounds, which is crucial for their applications in materials science and drug design (Sharma et al., 2015).

  • Photovoltaic and Electrical Properties : The derivatives of this compound have been investigated for their photovoltaic and electrical properties, particularly in thin-film form. This research is relevant for the development of new materials for electronic and photovoltaic applications (Zeyada et al., 2016).

properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O4/c17-9-3-1-8(2-4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNPRWZVZFBBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 6
2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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